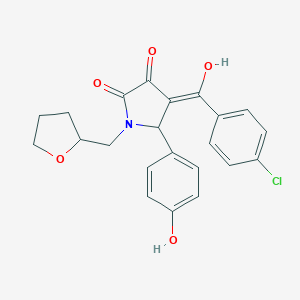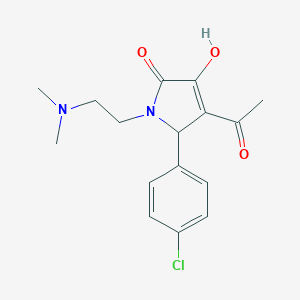
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one, also known as AC-262,356, is a synthetic compound that has gained attention in the scientific community due to its potential as a selective androgen receptor modulator (SARM). SARMs are a class of compounds that have the potential to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing unwanted effects in other tissues.
作用機序
The mechanism of action of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one involves its selective binding to androgen receptors in specific tissues. Androgen receptors are present in various tissues throughout the body, including muscle, bone, prostate, and liver. They play a critical role in the regulation of muscle and bone growth, as well as other physiological processes. 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one selectively binds to androgen receptors in muscle and bone, stimulating the growth of these tissues without affecting other tissues.
Biochemical and Physiological Effects:
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been shown to increase muscle mass and strength, as well as bone density, in animal studies. These effects are thought to be mediated by the selective activation of androgen receptors in muscle and bone. 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has also been shown to improve glucose tolerance and insulin sensitivity in animal studies, suggesting that it may have potential as a treatment for type 2 diabetes.
実験室実験の利点と制限
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has several advantages for lab experiments, including its high affinity and selectivity for androgen receptors, as well as its ability to stimulate the growth of muscle and bone cells. However, 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has not been extensively studied in humans, and its long-term safety and efficacy are not known. Additionally, the synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one is complex and requires several purification steps, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for muscle wasting and bone loss associated with aging, cancer, and other conditions. Another direction is to explore its potential as a treatment for type 2 diabetes, as suggested by animal studies. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one in humans, as well as its potential for abuse in athletic and bodybuilding contexts.
合成法
The synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one involves several steps, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by a Mannich reaction with N,N-dimethylethanolamine and formaldehyde. The resulting product is then subjected to several purification steps to yield 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one. The synthesis of 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been described in detail in a patent application.
科学的研究の応用
4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been primarily studied for its potential as a SARM. In vitro studies have shown that 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one binds to androgen receptors with high affinity and selectivity, and stimulates the growth of muscle cells and bone cells. In animal studies, 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one has been shown to increase muscle mass and strength, as well as bone density, without affecting the prostate or other androgen-sensitive tissues. These findings suggest that 4-Acetyl-5-(4-chloro-phenyl)-1-(2-dimethylamino-ethyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one may have potential as a therapeutic agent for muscle wasting and bone loss associated with aging, cancer, and other conditions.
特性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC名 |
3-acetyl-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(20)13-14(11-4-6-12(17)7-5-11)19(9-8-18(2)3)16(22)15(13)21/h4-7,14,21H,8-9H2,1-3H3 |
InChIキー |
KBTUFFYQUCWPRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCN(C)C)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



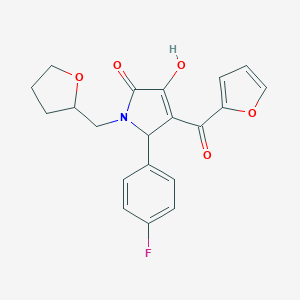
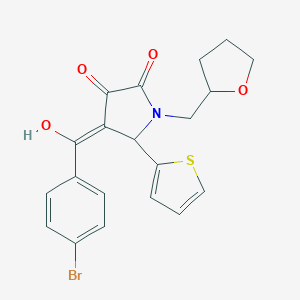
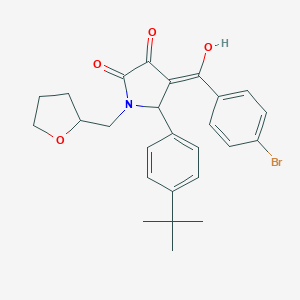
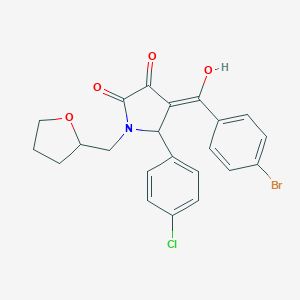
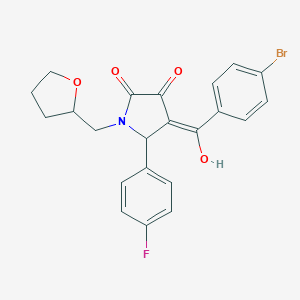
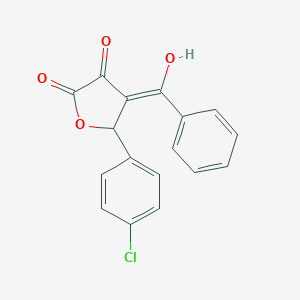

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)
